molecular formula C9H11NO5S B2416927 4-[Methoxy(methyl)sulfamoyl]benzoic acid CAS No. 863669-56-1

4-[Methoxy(methyl)sulfamoyl]benzoic acid

Cat. No. B2416927
CAS RN: 863669-56-1
M. Wt: 245.25
InChI Key: CJGPRRLAAPLJLX-UHFFFAOYSA-N
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Description

4-[Methoxy(methyl)sulfamoyl]benzoic acid is a chemical compound with the CAS Number: 863669-56-1 . It has a molecular weight of 245.26 . The IUPAC name for this compound is 4-{[methoxy(methyl)amino]sulfonyl}benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO5S/c1-10(15-2)16(13,14)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 190-191°C .

Scientific Research Applications

Toxicity Assessment in Benzoic Acid Derivatives

A study by Gorokhova et al. (2020) investigated the toxic properties of various derivatives of benzoic acid, including 4-methoxybenzoic and 2-methoxy-5-sulfamoylbenzoic acids. This research is crucial for understanding the safety profile of these compounds in various applications. The study found that these compounds are classified as low hazard, but their ingestion led to significant changes in the body, especially affecting the hepatorenal system (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

Kinetic Studies in Acidic Media

Hemmamda et al. (1994) conducted a study on the hydrolysis of certain compounds, including the formation of (o-methoxycarbonylphenylsulfonyl) carbamic acid, closely related to 4-[Methoxy(methyl)sulfamoyl]benzoic acid. This research contributes to the understanding of the chemical behavior of these compounds in acidic environments, which is relevant for their potential applications in different scientific fields (Hemmamda, Calmon, & Calmon, 1994).

Synthesis in Preparation of Cardiotonic Drugs

Lomov (2019) developed methods for synthesizing 2-methoxy-4-(methylsulfanyl)benzoic acid, which is structurally similar to this compound. This research is significant for the production of cardiotonic drugs like Sulmazole and Isomazole, highlighting the compound's relevance in pharmaceutical synthesis (Lomov, 2019).

Inhibition of Human Carbonic Anhydrase

A study by Abdoli et al. (2018) explored the inhibition effects of benzamides incorporating sulfamoyl moieties, closely related to this compound. These compounds demonstrated potential as inhibitors of human carbonic anhydrase, an enzyme involved in various physiological processes, indicating their possible biomedical applications (Abdoli, Bozdağ, Angeli, & Supuran, 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

4-[methoxy(methyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-10(15-2)16(13,14)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGPRRLAAPLJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(OC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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